6-Chloro-2-hydrazino-1,3-benzoxazole
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-hydrazino-1,3-benzoxazole consists of a benzoxazole ring with a chlorine atom at position 6 and a hydrazino group attached at position 2. The compound’s 2D and 3D structures can be visualized using computational tools .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Biological Evaluation
6-Chloro-2-hydrazino-1,3-benzoxazole and its derivatives have been extensively studied for their potential in synthesizing novel compounds with significant biological activities. For instance, a study by Jayanna et al. (2013) demonstrated the synthesis of 5,7-dichloro-1,3-benzoxazole derivatives that showed substantial antimicrobial, antioxidant, and enzyme inhibitory activities (Jayanna et al., 2013). Similarly, another research by the same authors explored the synthesis of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which exhibited pronounced antimicrobial and analgesic activities, as well as notable receptor affinity in molecular docking studies (Jayanna et al., 2013).
Antimicrobial Activity Studies
Various studies have focused on the antimicrobial properties of compounds derived from 6-Chloro-2-hydrazino-1,3-benzoxazole. Alheety (2019) synthesized derivatives through the reaction of 2-hydrazino benzoxazole with different benzaldehydes, demonstrating specific antibacterial effects against gram-positive bacteria (Alheety, 2019).
Antioxidant and Anthelmintic Activities
Compounds derived from 6-Chloro-2-hydrazino-1,3-benzoxazole have also been evaluated for antioxidant and anthelmintic activities. Satyendra et al. (2011) synthesized novel dichloro substituted benzoxazole-triazolo-thione derivatives that exhibited significant radical scavenging capacity and good anthelmintic activity, as well as potential as β-Tubulin inhibitors in molecular docking studies (Satyendra et al., 2011).
Plant Pathogenic Fungi Inhibition
Research by Ismail et al. (2016) indicated the effectiveness of 2-hydrazino benzoxazole derivatives in inhibiting the growth of phytopathogenic fungi, highlighting their potential application in agriculture (Ismail et al., 2016).
properties
IUPAC Name |
(6-chloro-1,3-benzoxazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBZXNCPIAFRAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629916 | |
Record name | 6-Chloro-2-hydrazinyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-hydrazino-1,3-benzoxazole | |
CAS RN |
912773-31-0 | |
Record name | 6-Chloro-2-hydrazinyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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